Lespeflorin B4
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Overview
Description
Lespeflorin B4 is a trihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 3, 5, 7 and 4' and prenyl groups at positions 6, 8 and 3'. Isolated from the roots of Lespedeza floribunda, it acts as a melanin synthesis inhibitor. It has a role as a metabolite and a melanin synthesis inhibitor. It is a member of dihydroflavonols, a tetrahydroxyflavanone, a secondary alpha-hydroxy ketone and a member of 4'-hydroxyflavanones. It derives from a (2S)-flavanone.
Scientific Research Applications
Synthesis and Anticancer Activity
Lespeflorin B4's relevance in scientific research is primarily highlighted in the context of cancer research. Pahari et al. (2016) described the synthesis of this compound derivatives, focusing on their potential anticancer activities. They developed a convergent synthetic approach using simple starting materials, leading to the first synthesis of an analogous natural product, Lespeflorin I1. This compound, a mild melanin synthesis inhibitor, showed promising preliminary bioactivity against prostate cancer cell lines, suggesting its potential in cancer therapy (Pahari et al., 2016).
Estrogenic Activity in Plants
In a study by Shimoda et al. (2019), the estrogenic activities of compounds in the fruit of Mauritia flexuosa, including this compound, were evaluated. They isolated hydroxypterocarpans, including this compound, and assessed their binding affinity to estrogen receptors. The study found that this compound exhibited significant estrogenic activity, suggesting its potential role in alleviating premenopausal/postmenopausal syndromes and osteoporosis (Shimoda et al., 2019).
Properties
Molecular Formula |
C30H36O6 |
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Molecular Weight |
492.6 g/mol |
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H36O6/c1-16(2)7-10-19-15-20(11-14-23(19)31)29-28(35)27(34)24-26(33)21(12-8-17(3)4)25(32)22(30(24)36-29)13-9-18(5)6/h7-9,11,14-15,28-29,31-33,35H,10,12-13H2,1-6H3/t28-,29+/m0/s1 |
InChI Key |
HPUMCKZHBQPWBN-URLMMPGGSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)[C@@H]2[C@H](C(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2C(C(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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